molecular formula C22H22FN3OS B2591698 (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 1704519-98-1

(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2591698
CAS No.: 1704519-98-1
M. Wt: 395.5
InChI Key: NPMAFAWKYCOIOZ-UHFFFAOYSA-N
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Description

(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a synthetic chemical compound offered for research purposes. This molecule features a hybrid architecture, combining a 1,4-thiazepane ring with a 1-methyl-3-phenyl-1H-pyrazole group through a methanone linker. The presence of both pyrazole and fluorophenyl motifs is significant in medicinal chemistry, as these structures are frequently found in compounds with diverse biological activities . Pyrazole-core compounds are investigated for their potential as kinase inhibitors, which are relevant in oncology and other therapeutic areas . Similarly, the 1,4-thiazepane scaffold is a privileged structure in drug discovery. The specific research applications and biological profile of this compound are yet to be fully characterized, making it a candidate for hit identification and lead optimization programs. Researchers can utilize this compound to explore its physicochemical properties, mechanism of action, and potential interactions with biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3OS/c1-25-20(15-19(24-25)16-7-3-2-4-8-16)22(27)26-12-11-21(28-14-13-26)17-9-5-6-10-18(17)23/h2-10,15,21H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMAFAWKYCOIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazepane ring, followed by the introduction of the fluorophenyl group and the pyrazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and enzymes. Its ability to form stable complexes with these molecules makes it a valuable tool for understanding biochemical pathways and mechanisms.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as improved stability, reactivity, or functionality. Its unique chemical structure makes it a valuable component in the design of advanced materials for various applications.

Mechanism of Action

The mechanism of action of (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence, highlighting key differences in core scaffolds, substituents, and synthetic approaches:

Compound Name/ID Core Structure Substituents/Functional Groups Key Features Synthesis Approach Reference
Target Compound 1,4-Thiazepane 2-Fluorophenyl, 1-methyl-3-phenylpyrazole methanone Flexible 7-membered ring; fluorinated aromatic system Not explicitly described in evidence
2-(4-(2,4-Difluorophenyl)...ethanone 1,2,4-Triazole 2,4-Difluorophenyl, phenylsulfonyl, ethanone Sulfonyl linkage; dual fluorine substitution on phenyl Sodium ethoxide + α-halogenated ketone
Compound 14f (BRAF/HDAC inhibitor) Thiazole-Pyrimidine Difluorophenylsulfonamido, hydroxyheptanamide High molecular weight (HRMS confirmed); dual pharmacophore design Multi-step coupling, Pd-catalyzed reactions
Example 76 (Patent compound) Pyrazolo[3,4-d]pyrimidin Fluorophenyl, morpholinomethylthiophene Chromen-4-one core; Suzuki coupling used for aryl-boron crosslinking Suzuki-Miyaura reaction
4-(Benzothiazol-2-yl)pyrazolone Pyrazolone-Benzothiazole Allyl, methyl, phenyl Sulfur-containing benzothiazole; dihydropyrazolone tautomerism Condensation/cyclization methods

Key Observations

Compounds like 14f (thiazole-pyrimidine) and Example 76 (pyrazolo-pyrimidine) prioritize rigid, planar scaffolds for target engagement, contrasting with the thiazepane’s flexibility .

Fluorination Patterns :

  • The 2-fluorophenyl group in the target compound differs from 2,4-difluorophenyl substituents in and , which may alter steric hindrance and electronic effects. Ortho-fluorination is less common in kinase inhibitors but could reduce off-target interactions.

Biological Implications :

  • While the target compound’s activity is uncharacterized, 14f and related compounds demonstrate BRAF/HDAC dual inhibition, implying that the pyrazole-thiazepane scaffold could similarly target epigenetic or signaling pathways .

Biological Activity

The compound (7-(2-fluorophenyl)-1,4-thiazepan-4-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone, with the molecular formula C17H20FN3O2S, is a novel hybrid molecule that integrates thiazepan and pyrazole moieties. This compound has garnered attention due to its potential biological activities, which may include anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's structure features a thiazepan ring and a pyrazole ring, which are known for their diverse pharmacological properties. The presence of the fluorophenyl group is expected to enhance lipophilicity and biological activity.

PropertyValue
Molecular FormulaC17H20FN3O2S
Molecular Weight349.42 g/mol
IUPAC NameThis compound
Purity≥95%

Pharmacological Potential

Research indicates that compounds containing pyrazole and thiazepan structures exhibit a wide range of biological activities:

  • Anti-inflammatory Activity :
    • Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6. For instance, certain pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at specific concentrations .
    • The thiazepan moiety may also contribute to anti-inflammatory effects, as similar compounds have been suggested for treating inflammatory conditions.
  • Analgesic Effects :
    • Compounds with similar structures have shown significant analgesic properties in various animal models. The mechanism often involves modulation of pain pathways through interactions with receptors involved in pain perception.
  • Antimicrobial Activity :
    • Research has demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. For example, certain derivatives exhibited promising activity against E. coli and S. aureus, indicating potential for developing new antibiotics .
  • Neuroprotective Effects :
    • Some studies suggest that thiazepan derivatives can act as modulators of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection against disorders like Alzheimer's disease.

Study 1: Anti-inflammatory Properties

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, one compound exhibited significant inhibition of TNF-α and IL-6 at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone . This suggests that the incorporation of the thiazepan structure may enhance these effects.

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of synthesized pyrazole compounds against Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that certain derivatives showed over 70% inhibition compared to control groups, highlighting their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structural components of this compound are critical in determining its biological activity:

  • Fluorophenyl Group : Enhances lipophilicity and receptor binding affinity.
  • Thiazepan Ring : Contributes to anti-inflammatory and neuroprotective properties.
  • Pyrazole Moiety : Associated with analgesic and antimicrobial activities.

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